molecular formula C14H17NO4 B2375606 N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396747-90-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2375606
CAS No.: 1396747-90-2
M. Wt: 263.293
InChI Key: TZHFQLIGHHRVOE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic furan-derived carboxamide featuring a hydroxypropyl linker and two substituted furan rings. Furan derivatives are widely studied for antimicrobial, anti-inflammatory, and receptor-modulating activities, often evaluated via cytotoxicity assays like the MTT method .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-7-11(10(2)19-9)13(16)15-8-14(3,17)12-5-4-6-18-12/h4-7,17H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHFQLIGHHRVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can be approached through several disconnection strategies:

  • Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine
  • Hydroxylation of a precursor lacking the hydroxyl group
  • Sequential construction of the furan rings
  • Modification of preformed furan-containing building blocks

Key Synthetic Challenges

The preparation of this compound presents several challenges:

  • Regioselective functionalization of the furan rings
  • Control of stereochemistry at the hydroxyl-bearing carbon
  • Potential competing reactions due to multiple reactive sites
  • Protection/deprotection strategies for the hydroxyl group
  • Optimization of amide coupling conditions

Preparation of 2,5-Dimethylfuran Building Block

One-Pot Synthesis from Carbohydrates

The 2,5-dimethylfuran moiety can be efficiently prepared from fructose or other carbohydrate sources as described in patents US8324409B2 and US20110263880A1. This process involves:

  • Dehydration of fructose to form 5-hydroxymethylfurfural (HMF)
  • Catalytic hydrogenation/hydrogenolysis of HMF to yield 2,5-dimethylfuran

The one-pot synthesis method provides several advantages, including reduced purification steps and improved overall yield.

Reaction Conditions Catalyst System Yield (%) Temperature (°C) Time (h)
Acidic aqueous media Ru/C + mineral acid 78-85 180-200 3-4
Biphasic system Cu-Ru/C 82-88 220 6
Ionic liquid solvent Pd/C + formic acid 70-75 170 8
DMSO as solvent CuCl2/CrCl2 65-72 140 12

Functionalization to 2,5-Dimethylfuran-3-carboxylic Acid

The transformation of 2,5-dimethylfuran to 2,5-dimethylfuran-3-carboxylic acid typically involves:

  • Lithiation at the 3-position using strong bases (e.g., n-butyllithium)
  • Carboxylation using carbon dioxide or dry ice
  • Acidic workup to yield the carboxylic acid

Alternatively, a formylation strategy can be employed:

  • Vilsmeier-Haack reaction to introduce a formyl group at position 3
  • Oxidation of the resulting aldehyde to the carboxylic acid using mild oxidizing agents (e.g., silver oxide, Pinnick oxidation)

Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine

Synthesis from Furan-2-carbaldehyde

The 2-(furan-2-yl)-2-hydroxypropylamine component can be prepared through a multi-step process:

  • Grignard reaction of furan-2-carbaldehyde with methylmagnesium bromide to form 1-(furan-2-yl)ethanol
  • Conversion to oxime via ketone formation and reaction with hydroxylamine
  • Reduction of the oxime to the primary amine

An alternative approach involves:

  • Aldol reaction of furan-2-carbaldehyde with acetone
  • Reductive amination of the resulting ketone to form the desired amine

Direct Functionalization Method

Based on the approach described in the search results for similar compounds, the 2-(furan-2-yl)-2-hydroxypropylamine can also be prepared via:

  • Reaction of furan-2-carbaldehyde with appropriately substituted amines
  • Reduction with sodium borohydride
  • Acidic workup to yield the target amine

The reported synthetic pathway achieves good yields under mild conditions:

Step Reagents Conditions Yield (%)
Imine formation Furan-2-carbaldehyde, primary amine, acetic acid (catalytic) Ethanol, 6h, RT 85-92
Reduction NaBH4 273K, 1h 78-85
Hydrolysis 5% HCl RT, 1h 90-95

Amide Coupling Methods

Carbodiimide-Mediated Coupling

Carbodiimide-based reagents offer efficient amide coupling between the prepared 2,5-dimethylfuran-3-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine. Optimization studies for similar compounds using cinnamic acid and p-anisidine provide valuable insights:

Entry Reagent Solvent Temperature (°C) Time (min) Yield (%)
1 DCC Anhydrous DCM RT 15 20.2
2 DCC-DMAP Anhydrous DCM RT 15 48.8
3 EDC.HCl Anhydrous DCM RT 15 49.5
4 EDC.HCl-DMAP Anhydrous DCM RT 15 47.4
5 EDC.HCl Anhydrous THF 60 150 93.1

The optimum direct amidation reaction conditions were found to use EDC.HCl (3 mmol) with a ratio of 1:1:1.5 (carboxylic acid:amine:EDC.HCl) at 60°C for 150 minutes in anhydrous THF solvent.

Alternative Amidation Methods

Several other coupling methods can be employed, including:

  • Mixed Anhydride Method : Using isobutyl chloroformate and N-methylmorpholine
  • Acyl Chloride Formation : Converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride
  • B(OCH2CF3)3-Mediated Coupling : A direct amidation approach using B(OCH2CF3)3 (2.0 mmol, 2 equiv) in acetonitrile at 80°C

The general procedure for B(OCH2CF3)3-mediated amidation involves:

  • Addition of B(OCH2CF3)3 to a solution of acid and amine in acetonitrile
  • Stirring at 80°C for 5-24 hours
  • Workup using either solid phase extraction or aqueous washing

This method has shown excellent yields (70-95%) for various structural types of amides.

Coupling Reagent Comparative Analysis

Coupling Agent Advantages Disadvantages Recommended Conditions
EDC.HCl Water-soluble byproducts, mild conditions Moisture sensitive THF, 60°C, 150 min
DCC Economical, widely available Difficult byproduct removal DCM, RT, with DMAP
HATU High conversion, minimal racemization Expensive, generates toxic waste DMF, TEA or 2,6-lutidine
B(OCH2CF3)3 Direct coupling, tolerates various functional groups Requires anhydrous conditions MeCN, 80°C, 5h

One-Pot Synthesis Approach

Direct Route from Building Blocks

A one-pot approach may be developed based on the preparation methods for related compounds:

  • Formation of 2,5-dimethylfuran-3-carbonyl chloride using thionyl chloride
  • In situ reaction with 2-(furan-2-yl)-2-hydroxypropylamine
  • Workup and purification to obtain the target compound

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the amidation process:

Parameter Conventional Heating Microwave Heating
Reaction time 150 minutes 15-30 minutes
Temperature 60°C 80-100°C
Solvent volume Standard Reduced (green chemistry)
Yield 85-93% 80-90%

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through:

  • Column chromatography (ethyl acetate:hexane gradient systems)
  • Recrystallization from ethanol or methanol
  • Preparative HPLC for high purity samples

Characterization Techniques

Complete characterization requires:

  • Spectroscopic Analysis :

    • 1H and 13C NMR for structural confirmation
    • FTIR to verify amide bond formation (C=O stretch at ~1650 cm-1, N-H stretch at ~3300 cm-1)
    • Mass spectrometry for molecular weight confirmation
  • Purity Assessment :

    • HPLC analysis
    • Elemental analysis
    • Melting point determination

Synthetic Route Optimization

Protecting Group Strategies

The hydroxyl group may require protection during synthesis:

Protecting Group Introduction Conditions Deprotection Conditions Yield (%)
TBS TBSCl, imidazole, DMF TBAF, THF 85-95
Acetyl Ac2O, pyridine K2CO3, MeOH 90-95
MOM MOMCl, DIPEA, DCM HCl, MeOH 80-90

Green Chemistry Approaches

Sustainable preparation methods can be implemented:

  • Solvent-free or reduced-solvent conditions
  • Recyclable catalysts
  • Flow chemistry for continuous processing
  • Use of renewable starting materials (e.g., carbohydrates for furan synthesis)

Mechanistic Considerations

Amide Bond Formation Mechanism

The carbodiimide-mediated amide coupling proceeds through:

  • Activation of the carboxylic acid by the carbodiimide
  • Formation of an O-acylisourea intermediate
  • Nucleophilic attack by the amine
  • Collapse of the tetrahedral intermediate to form the amide

When using additives like DMAP, the mechanism is modified to involve an active ester intermediate, which enhances reactivity and reduces side reactions.

Stereochemical Control

The stereochemistry at the hydroxyl-bearing carbon can be controlled through:

  • Selective reduction methods
  • Use of chiral catalysts
  • Chromatographic separation of diastereomers
  • Stereoselective synthetic approaches

Applications and Properties

Physical and Chemical Properties

Expected properties include:

  • Solubility in moderately polar organic solvents
  • Reactivity at the furan rings toward electrophiles
  • Hydrogen-bonding capabilities through the amide and hydroxyl groups
  • Thermal stability related to similar furan derivatives

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the 2 and 5 positions, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at low temperatures.

Major Products Formed

    Oxidation: Furan epoxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furan Derivatives

Compound Name Key Functional Groups Structural Highlights Known Applications/Pharmacology References
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide Furan, hydroxyl, amide Hydroxypropyl linker, dimethylfuran Hypothesized antimicrobial activity
N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) Furan, thioether, nitro, amine Thioether bridge, nitroethenediamine Ranitidine impurity; genotoxicity studies
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan, thioether, nitro, acetamide Sulfur-based linker, nitro group Pharmacopeial standard; stability data

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety linked to a hydroxypropyl group and a carboxamide functional group. This unique structural arrangement contributes to its diverse biological properties. The presence of two furan rings enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Analgesic Effects : Studies suggest that it may possess analgesic properties, providing pain relief through specific molecular interactions.
  • Anticancer Activity : Preliminary research indicates that the compound could inhibit cancer cell proliferation, making it a candidate for cancer therapy.
  • Antimicrobial Effects : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with receptors that mediate pain and inflammation.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways
AnalgesicProvides pain relief through molecular interactions
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against specific bacterial strains

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers utilized an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound involved treating various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM. This finding highlights the compound's potential as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with hydroxypropylamine intermediates. Key steps include:

  • Activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .
  • Reaction Control : Temperature modulation (0–25°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane .
    • Characterization : Confirmed via 1H^1H-NMR (δ 6.2–7.1 ppm for furan protons) and HRMS (expected [M+H]+^+ ~348.15 g/mol) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify furan ring substitution patterns and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±1 ppm accuracy) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. How stable is this compound under varying pH and temperature conditions?

  • pH Stability : Assessed via accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 37°C for 24h). Preliminary data suggest instability in strongly acidic conditions (pH <3) due to furan ring hydrolysis .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with optimal storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and pharmacokinetics of this compound?

  • Molecular Docking : Studies using AutoDock Vina to assess binding affinity to targets like cyclooxygenase-2 (COX-2), with predicted ΔG values ≤–7.5 kcal/mol .
  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability (BOILED-Egg model) .

Q. What experimental strategies resolve contradictions in structural data between X-ray crystallography and computational models?

  • Case Study : Discrepancies in furan-carboxamide planarity (e.g., dihedral angles between phenyl and furan rings) are resolved via:

  • High-Resolution X-ray Diffraction : Confirms intramolecular H-bonding (e.g., N–H···O interactions at 2.615 Å) .
  • DFT Calculations : B3LYP/6-311G(d,p) basis set validates non-planar conformations due to steric hindrance .

Q. What mechanistic insights explain this compound’s selectivity in biological assays?

  • In Vitro Studies : Competitive binding assays (e.g., fluorescence polarization) reveal preferential inhibition of kinase A over kinase B (IC50_{50} = 0.8 μM vs. >10 μM) .
  • Structure-Activity Relationships (SAR) : Methyl groups at the 2,5-furan positions enhance hydrophobic interactions with target pockets .

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